BenchChemオンラインストアへようこそ!

Gefarnate

Antiulcer efficacy Gastric mucosal protection Aspirin-induced ulcer

Gefarnate (geranyl farnesylacetate) is a terpenoid ester compound (C27H44O2, MW 400.6 g/mol) that functions as a gastroprotective agent. Its mechanism of action is distinct from acid-suppressing agents: it promotes mucosal defense by maintaining and stimulating endogenous prostaglandin E2 (PGE2) and prostacyclin (PGI2) levels in gastric mucosa under stress conditions, rather than elevating them above normal baseline.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
CAS No. 16898-88-7
Cat. No. B3028193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGefarnate
CAS16898-88-7
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=O)OCC=C(C)CCC=C(C)C)C)C)C
InChIInChI=1S/C27H44O2/c1-22(2)12-8-14-24(5)16-10-17-25(6)18-11-19-27(28)29-21-20-26(7)15-9-13-23(3)4/h12-13,16,18,20H,8-11,14-15,17,19,21H2,1-7H3/b24-16+,25-18+,26-20+
InChIKeyZPACYDRSPFRDHO-ROBAGEODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gefarnate (CAS 16898-88-7) — Antiulcer Terpenoid Ester for Mucosal Protection Research and Procurement


Gefarnate (geranyl farnesylacetate) is a terpenoid ester compound (C27H44O2, MW 400.6 g/mol) that functions as a gastroprotective agent [1]. Its mechanism of action is distinct from acid-suppressing agents: it promotes mucosal defense by maintaining and stimulating endogenous prostaglandin E2 (PGE2) and prostacyclin (PGI2) levels in gastric mucosa under stress conditions, rather than elevating them above normal baseline [2]. Gefarnate demonstrates preclinical and clinical efficacy in preventing gastric ulcer formation and promoting ulcer healing, with a favorable safety profile characterized by minimal adverse events in controlled trials [3].

Gefarnate (CAS 16898-88-7) — Why In-Class Substitution Fails Due to Stability and Quality Variability


Gefarnate cannot be simply interchanged with other antiulcer terpenoids or generic esters due to documented, quantifiable differences in both pharmacological profile and pharmaceutical quality. While structurally related compounds like geranylgeranylacetone (teprenone) share a similar mechanism, head-to-head studies demonstrate that they are not equipotent in all models; GGA shows more potent and definitive antiulcer effects than gefarnate in aspirin-induced ulcer models, but both exhibit comparable efficacy in compound 48/80-induced lesion models at equivalent doses, indicating that the choice between them is context-dependent rather than interchangeable [1][2]. More critically, gefarnate's inherent chemical instability—due to five double bonds in its isoprenoid structure—makes it highly susceptible to oxidation and hydrolysis [3]. Commercial preparations from different manufacturers exhibit significant variation in dissolution rate, content uniformity, and peroxide value, with some products showing unacceptable degradation [4]. This quality heterogeneity mandates procurement from validated, reputable sources to ensure experimental reproducibility and therapeutic reliability.

Gefarnate (CAS 16898-88-7) — Quantitative Evidence for Differentiated Scientific Selection


Gefarnate vs. Geranylgeranylacetone (GGA/Teprenone) in Aspirin-Induced Gastric Ulcer Model: Inferior Potency but Comparable Efficacy in Alternative Model

In a head-to-head comparison, oral administration of geranylgeranylacetone (GGA) prevented the development of aspirin-induced gastric ulcers in rats more potently and more definitively than gefarnate [1]. The intraduodenal administration of GGA inhibited ulceration induced by aspirin in pylorus-ligated rats, while intraduodenal gefarnate did not [1]. Furthermore, GGA restored the aspirin-induced decrease of hexosamine content in gastric mucosa to normal levels, whereas gefarnate did not [1]. However, in a separate head-to-head study using a compound 48/80-induced gastric lesion model, gefarnate administered orally at 200 mg/kg demonstrated preventive effects (attenuation of decreased mucus, reduced neutrophil infiltration, and reduced oxidative stress) similar to those of teprenone at the same dose [2]. This indicates that the choice between gefarnate and GGA/teprenone is model- and endpoint-dependent; GGA may be preferable for aspirin-induced damage, while gefarnate is equally effective for mast cell-mediated injury.

Antiulcer efficacy Gastric mucosal protection Aspirin-induced ulcer Rat model Geranylgeranylacetone

Gefarnate vs. Sucralfate in Chronic Erosive Gastritis: Superior Endoscopic and Histological Improvement

In a multicenter, randomized, open-label trial involving 253 patients with erosive gastritis and dyspeptic symptoms, gefarnate (300 mg daily for 6 weeks) demonstrated a statistically significant higher effective rate on endoscopic erosion (72%) compared to sucralfate (3 g daily for 6 weeks) which showed an effective rate of 40.1% (P < 0.001, intention-to-treat analysis) [1]. Additionally, gefarnate was superior in providing dyspeptic symptom relief, with an effective rate of 67% versus 39.3% for sucralfate (P < 0.001, intention-to-treat) [1]. Histologically, gefarnate achieved a significantly greater reduction in mucosal chronic inflammation (57.7% vs. 24.8%, P < 0.001) and active inflammation (36.4% vs. 23.1%, P < 0.05) [1]. Adverse events were less frequent in the gefarnate group (0.8%, 1 case of diarrhea) than in the sucralfate group (2.6%, 3 cases including constipation and nausea) [1].

Erosive gastritis Clinical trial Endoscopic healing Sucralfate Comparative efficacy

Gefarnate vs. Cimetidine: Mechanistic Differentiation — Maintenance Rather Than Elevation of Endogenous Prostaglandins

A direct comparative study in rats examined the effects of cimetidine (20 mg/kg, i.p.) and gefarnate (100 mg/kg, s.c.) administered twice daily for 7 days on gastric mucosal prostaglandin levels [1]. Cimetidine significantly reduced mucosal prostacyclin (6-keto-PGF1α) and prostaglandin E2 levels [1]. In contrast, gefarnate did not increase prostaglandin levels above normal baseline in untreated controls but inhibited the cimetidine-induced reduction of both prostacyclin and PGE2 [1]. This indicates that gefarnate's mechanism is not direct stimulation of prostaglandin synthesis, but rather the preservation of normal mucosal prostaglandin levels under conditions of stress or drug-induced depletion.

Prostaglandin Cimetidine Gastric mucosal protection Mechanism of action PGI2 PGE2

Gefarnate vs. Placebo in Chronic Gastric Ulcer: Long-Term Healing Efficacy

In a long-term controlled therapeutic trial of 32 patients with chronic gastric ulcer, treatment with gefarnate (600 mg daily) resulted in persistent ulcer healing in 10 out of 11 male patients (90.9%) compared to only 4 out of 11 (36.4%) in the placebo group [1]. This trial involved repeated radiological and endoscopic assessments over a 1-year treatment period and a follow-up period of 2.5 to 3.5 years [1]. No adverse reactions to gefarnate were observed during the trial [1].

Chronic gastric ulcer Placebo-controlled trial Ulcer healing Long-term therapy

Gefarnate Formulation Stability: Quantified Degradation and Quality Variability Across Manufacturers

Quality testing of 10 commercial gefarnate preparations in fine granules and granules revealed that 4 out of 10 preparations (40%) exhibited a decrease in gefarnate content [1]. These same 4 preparations showed remarkably high peroxide values, indicating that oxidative degradation was the primary cause of instability, whereas hydrolysis rates were not significantly different from other preparations [1]. The unstable preparations were all produced using an extruding granulation procedure [1]. An earlier comparative study of products from 9 manufacturers similarly found significant differences in dissolution rate, content uniformity, and peroxide value, with some products deemed very questionable in quality [2].

Pharmaceutical stability Oxidation Hydrolysis Quality control Formulation

Gefarnate (CAS 16898-88-7) — Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Research on Mast Cell-Mediated Gastric Injury

Researchers investigating gastric mucosal lesions triggered by mast cell degranulation (e.g., using compound 48/80) can utilize gefarnate as a validated comparator or reference agent. As demonstrated, gefarnate at 200 mg/kg p.o. prevents lesion progression by suppressing mucus depletion, neutrophil infiltration (measured by myeloperoxidase activity), and oxidative stress (measured by TBARS and xanthine oxidase), with efficacy comparable to teprenone at the same dose [1]. This model provides a context where gefarnate performs equivalently to the more potent GGA, making it a cost-effective alternative for studies focused on this specific pathway.

Clinical Trials for Erosive Gastritis and Chronic Gastric Ulcer

Clinical researchers designing trials for erosive gastritis or chronic gastric ulcer can select gefarnate based on its demonstrated superiority over sucralfate (72% vs. 40.1% endoscopic effective rate, P<0.001) and placebo (90.9% vs. 36.4% persistent healing rate in males) [2][3]. The favorable safety profile (0.8% adverse event rate vs. 2.6% for sucralfate) further supports its use as a first-line investigational agent or active comparator [2]. Procurement for such trials should ensure sourcing from manufacturers with documented stability and content uniformity.

Mechanistic Studies of Prostaglandin-Mediated Mucosal Defense

Scientists investigating the role of endogenous prostaglandins (PGE2, PGI2) in gastric mucosal protection can employ gefarnate as a tool compound to study prostaglandin preservation mechanisms. Unlike cimetidine, which depletes PGE2 and PGI2, gefarnate prevents this reduction without elevating levels above baseline [4]. This property makes gefarnate particularly useful for dissecting pathways involved in maintaining mucosal integrity under stress or drug-induced injury, such as water-immersion stress models where it inhibits the reduction of PGE2 and PGI2 [4].

Pharmaceutical Development and Quality Control Method Validation

Due to its inherent instability (susceptibility to oxidation via five double bonds), gefarnate serves as an excellent model compound for developing and validating advanced formulation techniques and stability-indicating analytical methods. Patents describe specialized adsorption onto treated carriers to prevent direct contact and hydrolysis [5]. Quality control protocols must include peroxide value and content uniformity testing, as 40% of commercial products in one study failed these criteria [6]. Industrial procurement for formulation development should mandate rigorous quality specifications from suppliers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gefarnate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.